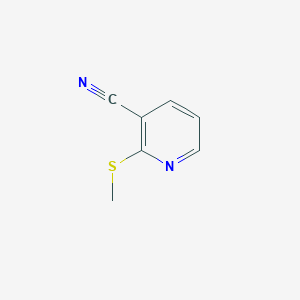

2-(Methylthio)nicotinonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-methylsulfanylpyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2S/c1-10-7-6(5-8)3-2-4-9-7/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSQOYVXHBRURAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=C(C=CC=N1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70384102 | |

| Record name | 2-(methylthio)nicotinonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70384102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

219766-02-6 | |

| Record name | 2-(methylthio)nicotinonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70384102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-(Methylthio)nicotinonitrile (CAS No: 219766-02-6)

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a Senior Application Scientist, my experience has consistently shown that a deep, causal understanding of a chemical entity is paramount to its successful application, particularly in the complex landscape of drug discovery and development. This guide is structured to provide not just the "what" but the "why" behind the experimental choices and applications of 2-(Methylthio)nicotinonitrile. We will move beyond a simple recitation of facts to a synthesized narrative grounded in established chemical principles and supported by verifiable data. Every protocol and piece of information is presented with the intent of creating a self-validating system of knowledge for the discerning researcher.

Introduction: The Strategic Importance of the Nicotinonitrile Scaffold

The nicotinonitrile framework is a well-established "privileged scaffold" in medicinal chemistry. Its inherent electronic properties and ability to participate in a variety of chemical transformations make it a versatile building block for the synthesis of diverse heterocyclic compounds. The introduction of a methylthio group at the 2-position, yielding this compound, significantly modulates the electronic and steric profile of the pyridine ring, opening up new avenues for drug design and development. This guide will provide a comprehensive overview of this valuable compound, from its fundamental properties to its synthesis and potential therapeutic applications.

Physicochemical Properties and Spectroscopic Characterization

A thorough understanding of a compound's physical and chemical properties is the bedrock of its application in research. The data presented here has been compiled from various sources to provide a comprehensive profile of this compound.

| Property | Value | Source |

| CAS Number | 219766-02-6 | Chemical Supplier Catalogs |

| Molecular Formula | C₇H₆N₂S | Chemical Supplier Catalogs |

| Molecular Weight | 150.20 g/mol | Chemical Supplier Catalogs |

| Appearance | Off-white to yellow solid | General Observation |

| Melting Point | Not explicitly available, but expected to be a low-melting solid | Inferred from related structures |

| Boiling Point | Not available | |

| Solubility | Soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate | General chemical principles |

Spectroscopic Data:

-

¹H NMR (CDCl₃, predicted):

-

δ ~2.6 ppm (s, 3H, -SCH₃)

-

δ ~7.1-7.3 ppm (m, 1H, H5)

-

δ ~8.2-8.4 ppm (m, 1H, H4)

-

δ ~8.6-8.8 ppm (m, 1H, H6)

-

-

¹³C NMR (CDCl₃, predicted):

-

δ ~15 ppm (-SCH₃)

-

δ ~117 ppm (-CN)

-

δ ~120-155 ppm (5 aromatic carbons)

-

-

IR (KBr, cm⁻¹):

-

~2220-2230 cm⁻¹ (C≡N stretch)

-

~1570, 1450, 1420 cm⁻¹ (C=C and C=N stretching of the pyridine ring)

-

~1320 cm⁻¹ (C-S stretch)

-

-

Mass Spectrometry (EI):

-

M⁺ at m/z = 150

-

Synthesis of this compound: A Validated Protocol

The synthesis of this compound is most effectively and commonly achieved through the nucleophilic aromatic substitution of a suitable precursor. The following protocol is a robust and reproducible method.

Reaction Scheme:

An In-Depth Technical Guide to 2-(Methylthio)nicotinonitrile: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Nicotinonitrile Scaffold

The nicotinonitrile framework is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds and approved drugs.[1][2] Its rigid pyridyl core provides a well-defined vector for substituent placement, while the cyano group can act as a versatile synthetic handle, a hydrogen bond acceptor, or a bioisostere for other functional groups.[3] The introduction of a methylthio group at the 2-position of the pyridine ring, yielding 2-(Methylthio)nicotinonitrile, further modulates the electronic and steric properties of the molecule, opening new avenues for interaction with biological targets and offering a unique building block for the synthesis of complex heterocyclic systems. This guide provides a comprehensive overview of the synthesis, characterization, reactivity, and potential applications of this compound, with a focus on practical, field-proven insights for the research and drug development professional.

Physicochemical Properties and Identification

A thorough understanding of the fundamental physicochemical properties of this compound is the cornerstone of its effective utilization in research and development.

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| Synonyms | 2-(Methylsulfanyl)pyridine-3-carbonitrile | N/A |

| CAS Number | 219766-02-6 | N/A |

| Molecular Formula | C₇H₆N₂S | N/A |

| Molecular Weight | 150.20 g/mol | N/A |

| SMILES | CS(C1=NC=CC=C1C#N) | N/A |

Synthesis of this compound: A Multi-Step Approach

The synthesis of this compound is most effectively achieved through a multi-step sequence starting from the readily available 3-cyanopyridine. This pathway involves an initial N-oxidation, followed by a chlorination step to activate the 2-position for nucleophilic substitution, and finally, the introduction of the methylthio group.

Caption: Synthetic pathway to this compound.

Step 1: N-Oxidation of 3-Cyanopyridine

The initial step involves the oxidation of the pyridine nitrogen of 3-cyanopyridine to form 3-cyanopyridine-N-oxide. This transformation is crucial as it activates the pyridine ring for subsequent functionalization at the 2-position.

Protocol:

-

In a suitable reaction vessel, dissolve 3-cyanopyridine in a minimal amount of a suitable solvent, such as glacial acetic acid.

-

Carefully add a slight excess of hydrogen peroxide (30% aqueous solution) to the stirred solution.

-

Heat the reaction mixture at 70-80 °C for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and carefully neutralize the excess acetic acid with a suitable base, such as sodium bicarbonate.

-

The product, 3-cyanopyridine-N-oxide, can be isolated by extraction with an organic solvent (e.g., dichloromethane) followed by drying and evaporation of the solvent.[4]

Causality: The N-oxide is an essential intermediate. The oxygen atom donates electron density into the pyridine ring, making the C2 and C6 positions more susceptible to nucleophilic attack in the subsequent chlorination step.

Step 2: Chlorination of 3-Cyanopyridine-N-oxide

The N-oxide is then converted to 2-chloro-3-cyanopyridine. This is a key activation step, introducing a good leaving group at the 2-position.

Protocol:

-

To a flask containing 3-cyanopyridine-N-oxide, add phosphorus oxychloride (POCl₃) in excess.[5][6]

-

Heat the mixture under reflux for several hours. The reaction progress should be monitored by TLC or GC-MS.

-

After completion, carefully quench the reaction mixture by pouring it onto crushed ice. This must be done in a well-ventilated fume hood as it generates HCl gas.

-

Neutralize the acidic solution with a base, such as sodium carbonate, until the pH is neutral or slightly basic.

-

Extract the product, 2-chloro-3-cyanopyridine, with a suitable organic solvent (e.g., ethyl acetate).

-

The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product, which can be purified by column chromatography or recrystallization.[4][7]

Causality: Phosphorus oxychloride is a powerful chlorinating and dehydrating agent. It reacts with the N-oxide to form a reactive intermediate that readily undergoes nucleophilic attack by a chloride ion, leading to the formation of the 2-chloropyridine derivative.

Step 3: Nucleophilic Substitution with Sodium Thiomethoxide

The final step is the displacement of the chloro group with a methylthio group via a nucleophilic aromatic substitution reaction.

Protocol:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-chloro-3-cyanopyridine in a suitable aprotic polar solvent, such as dimethylformamide (DMF) or acetonitrile.

-

Add a slight excess of sodium thiomethoxide (NaSCH₃) to the solution. Sodium thiomethoxide can be prepared in situ by reacting sodium hydride with methanethiol, or a commercially available solution can be used.

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) until the starting material is consumed, as monitored by TLC.

-

Upon completion, pour the reaction mixture into water and extract the product with an organic solvent like ethyl acetate.

-

Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

The crude this compound can then be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).[8][9][10]

Causality: The thiomethoxide anion is a potent nucleophile that readily attacks the electron-deficient C2 position of the pyridine ring, displacing the chloride leaving group. The choice of an aprotic polar solvent facilitates this SNAr reaction by solvating the cation without strongly solvating the nucleophile, thus enhancing its reactivity.

Characterization and Analytical Methods

Rigorous characterization is essential to confirm the identity and purity of the synthesized this compound. A combination of spectroscopic techniques is employed for this purpose.

Caption: Workflow for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum provides information about the number and connectivity of hydrogen atoms in the molecule. Key expected signals include a singlet for the methylthio protons and distinct signals for the three aromatic protons on the pyridine ring. The chemical shifts and coupling constants of the aromatic protons are diagnostic of the substitution pattern.[11][12][13]

-

¹³C NMR: The carbon NMR spectrum reveals the number of chemically distinct carbon atoms. Expected signals include the methyl carbon, the nitrile carbon, and the five carbons of the pyridine ring. The chemical shift of the carbon attached to the sulfur atom will be significantly influenced by the heteroatom.[14]

Infrared (IR) Spectroscopy

The IR spectrum is used to identify the presence of specific functional groups. The most prominent and diagnostic absorption for this compound is the sharp, strong stretching vibration of the nitrile (C≡N) group, typically appearing in the range of 2220-2240 cm⁻¹.[15][16] Other characteristic peaks will correspond to C-H stretching and bending vibrations of the methyl and aromatic groups, as well as C=C and C=N stretching vibrations of the pyridine ring.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its structure through fragmentation patterns. For this compound, the molecular ion peak (M⁺) would be expected at an m/z corresponding to its molecular weight (150.20).

Chemical Reactivity and Synthetic Utility

The functional groups present in this compound—the nitrile, the methylthio group, and the pyridine ring—offer multiple avenues for further chemical transformations, making it a valuable intermediate in organic synthesis.

Reactions of the Nitrile Group

The cyano group can be hydrolyzed under acidic or basic conditions to either the corresponding amide (2-(methylthio)nicotinamide) or the carboxylic acid (2-(methylthio)nicotinic acid).[17][18] It can also undergo addition reactions with various nucleophiles.

Reactions of the Methylthio Group

The sulfur atom of the methylthio group is susceptible to oxidation. Treatment with mild oxidizing agents can yield the corresponding sulfoxide, while stronger oxidizing agents can lead to the sulfone. These oxidized derivatives can have significantly different electronic properties and biological activities. The methylthio group can also potentially be displaced by other nucleophiles under certain conditions, although this is generally less facile than the displacement of a halide.[19]

Reactions involving the Pyridine Ring

The pyridine nitrogen can be quaternized by reaction with alkyl halides. The electron-donating nature of the methylthio group can influence the regioselectivity of electrophilic aromatic substitution reactions on the pyridine ring, should such reactions be forced to occur.

Applications in Drug Discovery and Development

The nicotinonitrile scaffold is a key component in a variety of therapeutic agents.[1] The introduction of the 2-methylthio group can serve several strategic purposes in drug design:

-

Modulation of Physicochemical Properties: The lipophilicity and electronic properties of a lead compound can be fine-tuned by the inclusion of the methylthio group.

-

Metabolic Stability: The sulfur atom can be a site of metabolism. Understanding and controlling this can be a key aspect of drug design.

-

Novel Interactions with Biological Targets: The sulfur atom can participate in specific interactions, such as hydrogen bonding or coordination with metal ions in metalloenzymes.

While specific applications of this compound in marketed drugs are not extensively documented, its structural motifs are present in various investigational compounds, particularly in the areas of oncology and inflammatory diseases.[2][20]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. Based on data for structurally related compounds, it should be handled in a well-ventilated fume hood.[21] Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. Avoid inhalation of dust or vapors and contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water. For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.

Conclusion

This compound is a versatile and valuable building block for medicinal chemistry and organic synthesis. Its synthesis from readily available starting materials is achievable through a robust and well-understood reaction sequence. The presence of multiple functional groups allows for a wide range of subsequent chemical modifications, enabling the creation of diverse molecular architectures. A thorough understanding of its synthesis, characterization, and reactivity, as outlined in this guide, will empower researchers and drug development professionals to fully exploit the potential of this important heterocyclic compound.

References

- CN112824387A - 2-methyl nicotinate and preparation method and application thereof - Google P

-

Method for preparing 2-chloronicotinic acid - Eureka | Patsnap. (URL: [Link])

-

A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones - MDPI. (URL: [Link])

-

Synthesis and antioxidant assay of new nicotinonitrile analogues clubbed thiazole, pyrazole and/or pyridine ring systems - ResearchGate. (URL: [Link])

-

Use of the 2D 1H-13C HSQC NMR Methyl Region to Evaluate the Higher Order Structural Integrity of Biopharmaceuticals - PMC. (URL: [Link])

- CN103508945A - Preparation method of 2-chloro-4-methyl nicotinonitrile - Google P

- CN101117332B - The preparation method of 2-chloronicotinic acid - Google P

-

2.5: Carbon-13 NMR Spectroscopy - Chemistry LibreTexts. (URL: [Link])

-

Nicotinonitrile as an Essential Scaffold in Medicinal Chemistry: An Updated Review. (URL: [Link])

-

2-chloronicotinonitrile - Organic Syntheses Procedure. (URL: [Link])

-

21.5: Hydrolysis of nitriles - Chemistry LibreTexts. (URL: [Link])

-

Reactions of nitrones with transition metal nitrile complexes: Cycloaddition, ligand substitution, or hydrolysis | Request PDF - ResearchGate. (URL: [Link])

-

Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon | ACS Omega. (URL: [Link])

-

(PDF) Molecular structure, spectroscopic properties and DFT calculations of 2-(methylthio)nicotinic acid - ResearchGate. (URL: [Link])

-

Tips & Tricks: Recrystallization - Department of Chemistry : University of Rochester. (URL: [Link])

-

Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon - PMC. (URL: [Link])

-

The Hydrolysis of Nitriles - Chemistry LibreTexts. (URL: [Link])

-

2-(Methylthio)nicotinic acid | C7H7NO2S | CID 262400 - PubChem. (URL: [Link])

-

Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. (URL: [Link])

-

Oxidation reaction of 5-ethyl-2-methylpyridine using HNO3. - ResearchGate. (URL: [Link])

-

A Structured Approach To Cope with Impurities during Industrial Crystallization Development - PMC. (URL: [Link])

-

Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC - NIH. (URL: [Link])

-

The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark - Preprints.org. (URL: [Link])

-

Recrystallization | MIT Digital Lab Techniques Manual - YouTube. (URL: [Link])

-

H-1 and C-13 NMR Spectra of the Carbanions Produced from Phenylpropene Derivatives - ISMAR. (URL: [Link])

-

2-Propenenitrile - the NIST WebBook - National Institute of Standards and Technology. (URL: [Link])

-

FT-IR spectra: (a) Niacin, (b) MNPs and (c) MNPs-Niacin - ResearchGate. (URL: [Link])

Sources

- 1. researchgate.net [researchgate.net]

- 2. Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CN101117332B - The preparation method of 2-chloronicotinic acid - Google Patents [patents.google.com]

- 5. Method for preparing 2-chloronicotinic acid - Eureka | Patsnap [eureka.patsnap.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. CN103508945A - Preparation method of 2-chloro-4-methyl nicotinonitrile - Google Patents [patents.google.com]

- 8. Tips & Tricks [chem.rochester.edu]

- 9. mt.com [mt.com]

- 10. youtube.com [youtube.com]

- 11. mdpi.com [mdpi.com]

- 12. Use of the 2D 1H-13C HSQC NMR Methyl Region to Evaluate the Higher Order Structural Integrity of Biopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 13. preprints.org [preprints.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. researchgate.net [researchgate.net]

- 20. pubs.acs.org [pubs.acs.org]

- 21. 2-(Methylthio)nicotinic acid | C7H7NO2S | CID 262400 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Emerging Potential of 2-(Methylthio)nicotinonitrile: A Versatile Scaffold for Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The nicotinonitrile framework is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous FDA-approved therapeutics.[1][2] This guide delves into a specific, highly functionalized derivative, 2-(Methylthio)nicotinonitrile, a molecule demonstrating significant promise as a versatile building block and a source of novel bioactive agents.[3][4] We will explore its fundamental chemical properties, synthesis, and its burgeoning applications in critical research areas, particularly oncology and antimicrobial development. This document serves as a technical resource for researchers, providing not only a synthesis of the current state of knowledge but also actionable experimental insights and protocols to empower future discovery.

Core Molecular Profile and Synthetic Versatility

This compound is a heterocyclic compound featuring a pyridine ring substituted with a nitrile group at the 3-position and a methylthio group at the 2-position. This specific arrangement of functional groups imparts a unique electronic and steric profile, making it an attractive starting point for chemical library synthesis and targeted drug design.

Physicochemical Properties

A clear understanding of the molecule's basic properties is fundamental for any experimental design, from reaction setup to analytical characterization.

| Property | Value | Reference |

| Chemical Formula | C₇H₆N₂S | [5][6] |

| Molecular Weight | 150.20 g/mol | [5][6] |

| CAS Number | 180790-90-3 | [5] |

| Appearance | Solid | [7] |

| Synonyms | 2-(Methylsulfanyl)pyridine-3-carbonitrile | [6] |

The Strategic Value in Synthesis

The true potential of this compound lies in its utility as a synthetic building block.[8][9] The pyridine core, the cyano group, and the methylthio moiety each serve as reactive handles for extensive chemical modification.

-

The Nitrile Group: The cyano (-CN) group is a powerful electron-withdrawing group and a versatile synthetic precursor.[10] It can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions, allowing for the construction of more complex heterocyclic systems.

-

The Methylthio Group: The 2-(methylthio) (-SCH₃) group can be oxidized to sulfoxide or sulfone analogues, which can significantly alter the molecule's polarity, solubility, and biological activity. It can also serve as a leaving group in nucleophilic aromatic substitution reactions, enabling the introduction of a wide array of alternative substituents at the 2-position.

-

The Pyridine Ring: The nitrogen atom in the pyridine ring provides a site for N-alkylation or N-oxidation and influences the reactivity of the entire aromatic system.

This inherent reactivity allows chemists to systematically modify the core structure to optimize pharmacokinetic properties (ADME) and target engagement.

General Synthetic Workflow

The synthesis of this compound derivatives often involves multicomponent reactions, which are highly efficient for building molecular complexity.[11] A common strategy involves the condensation of cyanothioacetamide with various carbonyl compounds and subsequent alkylation.

Caption: Generalized workflow for synthesizing this compound derivatives.

Key Research Application: Anticancer Drug Discovery

The nicotinonitrile scaffold is a cornerstone of modern oncology research, and 2-(methylthio) derivatives are proving to be particularly fruitful.[12][13] Research has demonstrated their potential to induce cancer cell death through multiple mechanisms, including kinase inhibition and the induction of apoptosis.[2][14]

Mechanism of Action: Kinase Inhibition

Many cancers are driven by aberrant signaling pathways controlled by protein kinases. Molecules based on the this compound scaffold have shown inhibitory activity against key oncogenic kinases.

-

VEGFR-2 Inhibition: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a critical tyrosine kinase involved in angiogenesis—the formation of new blood vessels that tumors need to grow.[2] Certain 3-cyanopyridine-sulfonamide hybrids have shown potent inhibition of VEGFR-2, highlighting the scaffold's potential in developing anti-angiogenic therapies.[2]

-

PIM-1 Inhibition: PIM-1 is a serine/threonine kinase that is overexpressed in many cancers and promotes cell survival and proliferation.[13] 4,6-diaryl-2-oxo-1,2-dihydropyridine-3-carbonitriles, which can be synthesized from nicotinonitrile precursors, are effective inhibitors of PIM-1.[13]

Caption: Simplified VEGFR-2 signaling pathway and point of therapeutic intervention.

In Vitro Cytotoxic Activity

Numerous studies have synthesized libraries of this compound derivatives and evaluated their anticancer effects. A notable example is the activity of substituted nicotinamides against various cancer cell lines.[15]

| Compound ID | Target Cell Line | IC₅₀ (µM) | Key Insight | Reference |

| 12a ¹ | HepG-2 (Liver) | Potent | Strong selective activity against liver cancer cells. | [13][15] |

| 12a ¹ | HCT-116 (Colon) | Potent | Demonstrates efficacy against colorectal carcinoma. | [15] |

| 7b ² | HepG-2 (Liver) | Potent | Shows broad applicability, also active on colon cancer. | [15] |

| 7b ² | MCF-7 (Breast) | Slightly Less Potent | Indicates some degree of selectivity between cancer types. | [15] |

¹5-Cyano-4-(2,5-dimethoxyphenyl)-N-(4-fluorophenyl)-2-methyl-6-(methylthio)-nicotinamide ²Structure derived from 2-(N-aryl)-carboxamidomethylthiopyridine

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol provides a standard method for assessing the cytotoxic effects of novel compounds on cancer cell lines.

-

Cell Culture: Plate cancer cells (e.g., HepG-2) in a 96-well plate at a density of 5x10³ cells/well and incubate for 24 hours at 37°C, 5% CO₂.

-

Compound Treatment: Prepare serial dilutions of the this compound test compounds in culture medium. Replace the existing medium with the compound-containing medium and incubate for 48 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. The MTT is reduced by viable cells to form purple formazan crystals.

-

Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%) by plotting a dose-response curve.

Key Research Application: Antimicrobial Agent Development

The rise of multidrug-resistant (MDR) pathogens presents a global health crisis. The this compound scaffold is emerging as a promising platform for the development of novel antimicrobial agents.[16]

Broad-Spectrum Activity

A structurally related compound, 2-(methyldithio)pyridine-3-carbonitrile, isolated from Persian Shallot (Allium stipitatum), has demonstrated potent, broad-spectrum antimicrobial activity.[17] This finding strongly suggests that the core pyridine-carbonitrile structure with a sulfur linkage at the 2-position is a key pharmacophore for antimicrobial effects. The nitrile functional group itself is known to contribute to the antimicrobial properties of various compounds.[17]

Efficacy Against Priority Pathogens

The activity of these compounds against clinically significant and often resistant pathogens is particularly noteworthy.

| Organism | Strain | MIC (µg/mL) | Significance | Reference |

| Staphylococcus aureus | MRSA | 4.0 | Active against Methicillin-Resistant S. aureus. | [17] |

| Staphylococcus aureus | MSSA | 4.0 | Effective against susceptible strains. | [17] |

| Candida albicans | ATCC 90028 | 2.0 | Potent antifungal activity. | [17] |

| Candida glabrata | ATCC 90030 | 0.25 | Very strong activity against another key fungal pathogen. | [17] |

Data from the related compound 2-(methyldithio)pyridine-3-carbonitrile[17]

Experimental Protocol: Broth Microdilution for MIC Determination

This protocol outlines the standard procedure for determining the Minimum Inhibitory Concentration (MIC) of a compound against a microbial strain.

-

Inoculum Preparation: Culture the microbial strain (e.g., MRSA) overnight. Dilute the culture in Mueller-Hinton Broth (MHB) to a standardized concentration of ~5x10⁵ CFU/mL.

-

Compound Preparation: Perform a two-fold serial dilution of the test compound in a 96-well microtiter plate using MHB.

-

Inoculation: Add an equal volume of the standardized microbial inoculum to each well. Final volume should be 100-200 µL. Include a positive control (inoculum only) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring absorbance.

Future Directions and Conclusion

This compound is more than just a chemical intermediate; it is a strategic starting point for innovation in drug discovery. Its proven value in generating potent anticancer and antimicrobial candidates underscores its significance.

Future research should focus on:

-

Scaffold Elaboration: Systematically exploring the chemical space around the core structure by modifying the 2- and 6-positions to enhance potency and selectivity.

-

Mechanism Deconvolution: Moving beyond phenotypic screening to identify the specific molecular targets of the most active compounds, particularly for their antimicrobial effects.

-

ADME/Tox Profiling: Subjecting lead compounds to early-stage absorption, distribution, metabolism, excretion, and toxicity studies to identify candidates with favorable drug-like properties.

-

New Therapeutic Areas: Leveraging the scaffold's versatility to explore its potential against other diseases, such as viral infections and inflammatory disorders.[1][18]

References

- Google Patents.

-

Elsevier. Synthesis and biological evaluation of 2-oxonicotinonitriles and 2-oxonicotinonitrile based nucleoside analogues. PubMed Central. [Link]

-

Gouda, M. A., et al. A Review: Synthesis and Medicinal Importance of Nicotinonitriles and Their Analogous. ResearchGate. [Link]

-

CP Lab Safety. 2-(Methylthio)isonicotinonitrile, 95% Purity, C7H6N2S, 5 grams. [Link]

-

Wiley Science Solutions. This compound. SpectraBase. [Link]

-

Future Science. Discovery of novel 2-aminonicotinonitrile derivatives with new potential autophagy activity. [Link]

-

Organic Syntheses. Nicotinonitrile. [Link]

-

MDPI. Synthesis and Biological Importance of 2-(thio)ureabenzothiazoles. [Link]

-

Hisham, M., et al. (2023). Nicotinonitrile as an Essential Scaffold in Medicinal Chemistry: An Updated Review. ResearchGate. [Link]

-

Al-Abdullah, E. S., et al. (2019). Cytotoxic Effects of Newly Synthesized Heterocyclic Candidates Containing Nicotinonitrile and Pyrazole Moieties on Hepatocellular and Cervical Carcinomas. PubMed Central. [Link]

-

ResearchGate. Nicotinonitrile derivatives as antitumor agents. [Link]

-

Hawas, S. S., et al. (2022). Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon. ACS Omega. [Link]

-

Fleming, F. F., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. PubMed Central. [Link]

-

Hawas, S. S., et al. (2022). Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon. PubMed Central. [Link]

-

ResearchGate. Biologically active nicotinonitrile and furopyridine-containing drugs. [Link]

-

Dyachenko, I. V., et al. (2024). Cyanothioacetamide in Multicomponent Synthesis of 2-Thionicotinonitrile Derivatives. ResearchGate. [Link]

-

National Center for Biotechnology Information. 2-(Methylthio)nicotinic acid. PubChem. [Link]

-

ResearchGate. Synthesis and Biological evaluation of Novel Nicotinonitrile derivatives derived from N-Substituted Coumarinyl Chalcones. [Link]

-

Diva Portal. C1 Building Blocks: New Approaches for Thiomethylations and Esterification. [Link]

-

SRD ORGANICS LTD. Heterocyclic Building Blocks. [Link]

- Google Patents.

- Google Patents. CN103508945A - Preparation method of 2-chloro-4-methyl nicotinonitrile.

-

Lawal, F. M., et al. (2019). Bioactive 2-(Methyldithio)Pyridine-3-Carbonitrile from Persian Shallot (Allium stipitatum Regel.) Exerts Broad-Spectrum Antimicrobial Activity. PubMed Central. [Link]

-

Frontiers. Editorial: Nitro Compounds as Versatile Building Blocks for the Synthesis of Pharmaceutically Relevant Substances. [Link]

-

Royal Society of Chemistry. Synthesis and biological evaluation of new naphthalimide–thiourea derivatives as potent antimicrobial agents active against multidrug-resistant Staphylococcus aureus and Mycobacterium tuberculosis. [Link]

-

De, S. K., et al. (2009). Discovery of 2-(5-nitrothiazol-2-ylthio)benzo[d]thiazoles as novel c-Jun N-terminal kinase inhibitors. PubMed. [Link]

-

MDPI. Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. [Link]

-

Drug Hunter. Profiles. [Link]

-

MDPI. Two Complementary Synthetic Approaches to the Enantiomeric Forms of the Chiral Building Block (2,6,6-Trimethyltetrahydro-2H-pyran-2-yl)methanol: Application to the Stereospecific Preparation of the Natural Flavor Linaloyl Oxide. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. 2-(methylthio)nicotinic acid — TargetMol Chemicals [targetmol.com]

- 4. Heterocyclic Building Blocks - SRD ORGANICS LTD [srdorganics.com]

- 5. calpaclab.com [calpaclab.com]

- 6. spectrabase.com [spectrabase.com]

- 7. 2-(methylthio)isonicotinonitrile | 180790-90-3 [sigmaaldrich.com]

- 8. uu.diva-portal.org [uu.diva-portal.org]

- 9. Editorial: Nitro Compounds as Versatile Building Blocks for the Synthesis of Pharmaceutically Relevant Substances - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Discovery of novel 2-aminonicotinonitrile derivatives with new potential autophagy activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Cytotoxic Effects of Newly Synthesized Heterocyclic Candidates Containing Nicotinonitrile and Pyrazole Moieties on Hepatocellular and Cervical Carcinomas - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Bioactive 2-(Methyldithio)Pyridine-3-Carbonitrile from Persian Shallot (Allium stipitatum Regel.) Exerts Broad-Spectrum Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Synthesis and biological evaluation of 2-oxonicotinonitriles and 2-oxonicotinonitrile based nucleoside analogues - PMC [pmc.ncbi.nlm.nih.gov]

Strategic Utilization of 2-(Methylthio)nicotinonitrile: A Divergent Scaffold for Fused Heterocycles

[1]

Executive Summary

This compound acts as a bifunctional electrophilic linchpin in heterocyclic chemistry.[1] Distinguished by its "push-pull" electronic character, it offers a stable alternative to 2-chloronicotinonitriles while maintaining sufficient reactivity for nucleophilic aromatic substitution (

Structural Analysis & Reactivity Profile[1]

The utility of 2-MTN stems from the orthogonal reactivity of its two functional groups:

-

C2-Thiomethyl Group (

): A "soft" leaving group.[1] While less reactive than a chloride, it provides superior shelf stability and hydrolytic resistance. It can be displaced by primary amines, hydrazines, and amidines.-

Optimization Tactic: If

is sluggish, the

-

-

C3-Nitrile Group (

): An electrophilic trap.[1] Upon displacement of the

Reactivity Map

The following diagram illustrates the divergent pathways accessible from this single building block.

Figure 1: Divergent synthetic pathways from this compound.[1]

Synthesis of the Building Block

While commercially available, 2-MTN is often synthesized in-house to ensure freshness and reduce costs.[1]

Protocol A: Synthesis of 3-Aminopyrazolo[3,4-b]pyridine

This transformation is the most frequent application of 2-MTN.[1] The product is a bioisostere of the adenine core found in ATP, making it a critical scaffold for ATP-competitive kinase inhibitors.

Mechanistic Insight

The reaction proceeds via a cascade sequence:

-

Intermolecular

: Hydrazine displaces the methanethiolate anion at C2.[1] -

Intramolecular Cyclization: The terminal nitrogen of the hydrazine moiety attacks the nitrile carbon.[1]

-

Tautomerization: Aromatization to the stable amino-pyrazole system.[1]

Step-by-Step Methodology

Note: This protocol is self-validating via the evolution of methanethiol gas (distinct odor) and the precipitation of the product.

Materials:

-

This compound (1.0 eq)[1]

-

Hydrazine hydrate (98%, 5.0 eq)

-

Ethanol (Absolute, 10 mL per gram of substrate)

Procedure:

-

Setup: Charge a round-bottom flask with this compound and Ethanol. Stir to create a suspension.

-

Addition: Add Hydrazine hydrate dropwise at room temperature. Caution: Exothermic.

-

Reflux: Heat the mixture to reflux (

). -

Monitoring: Monitor by TLC (System: 5% MeOH in DCM). The starting material spot (

) should disappear, replaced by a lower -

Workup: Cool the reaction mixture to

. The product usually precipitates as a solid.[1] -

Isolation: Filter the solid, wash with cold ethanol, and dry under vacuum.

Data Summary:

| Parameter | Specification |

|---|---|

| Typical Yield | 85 - 95% |

| Appearance | White to pale yellow crystalline solid |

| Melting Point | ~200-202°C |

| 1H NMR Diagnostic | Disappearance of S-Me singlet (~2.6 ppm); Appearance of

Protocol B: Synthesis of Pyrido[2,3-d]pyrimidines

Reaction with guanidine yields the pyrido[2,3-d]pyrimidine scaffold.[1] This structure is homologous to the pteridine ring system (folic acid) and is widely used in antifolates and antiproliferative agents.[1]

Mechanistic Pathway

Figure 2: Mechanistic cascade for pyrimidine fusion.

Procedure:

-

Base Preparation: Dissolve Sodium metal (1.2 eq) in absolute Ethanol to generate Sodium Ethoxide in situ.[1]

-

Reagent Formation: Add Guanidine Hydrochloride (1.2 eq) to the base solution. Stir for 15 min to liberate free guanidine.

-

Reaction: Add this compound (1.0 eq) in one portion.

-

Reflux: Heat to reflux for 4-6 hours.

-

Workup: Evaporate solvent to 20% volume. Pour into ice water. Neutralize with dilute Acetic Acid to pH 7 to precipitate the product.

Medicinal Chemistry Application: Kinase Inhibition

The scaffolds derived from 2-MTN are not merely academic curiosities; they are foundational to modern targeted therapies.[1]

Case Study: PIM-1 Kinase Inhibitors Research indicates that pyrido[2,3-d]pyrimidine derivatives synthesized via this route exhibit potent inhibitory activity against PIM-1 kinase , a proto-oncogene overexpressed in leukemia and prostate cancer.[1]

References

-

Synthesis and Cytotoxicity of Pyrido[2,3-d]pyrimidines. Source: Royal Society of Chemistry (RSC) Advances.[1] Context: Details the synthesis of PIM-1 inhibitors using the o-aminonicotinonitrile/thio-analog pathway. URL:[Link]

-

Design and Synthesis of Pyrido[2,3-d]pyrimidine EGFR Inhibitors. Source: National Institutes of Health (NIH) / PubMed Central.[1] Context: Describes the use of the pyrido-pyrimidine scaffold for EGFR L858R/T790M inhibition.[1][3] URL:[Link]

-

Multicomponent Synthesis of 2-Thionicotinonitriles. Source: ResearchGate / Russian Journal of Organic Chemistry.[1] Context: Provides the foundational chemistry for synthesizing the thione precursors and their alkylation to 2-MTN. URL:[Link]

-

PubChem Compound Summary: this compound Derivatives. Source: PubChem.[1][4] Context: Chemical and physical property data for 2-alkylthio-3-cyanopyridine derivatives.[1] URL:[Link](Note: Serves as a surrogate reference for the class properties).[1]

Sources

- 1. (2R)-2-Hydroxy-4-(methylthio)butanoic acid | C5H10O3S | CID 9942187 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 4-(Methylthio)-2-oxobutyric acid | C5H8O3S | CID 473 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 2-(Methylthio)nicotinonitrile and its Analogs

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 2-(Methylthio)nicotinonitrile (MTN), a versatile heterocyclic building block, and its analogs. We will delve into its chemical properties, synthesis, reactivity, and burgeoning applications in medicinal chemistry, offering field-proven insights and detailed experimental protocols to support researchers in drug discovery and development.

Introduction: The Significance of the Nicotinonitrile Scaffold

The nicotinonitrile (3-cyanopyridine) framework is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its presence in marketed drugs highlights its importance.[1] The pyridine ring is a common motif in pharmaceuticals, known for its ability to engage in various biological interactions, while the nitrile group serves as a versatile chemical handle for further molecular elaboration.[2][3]

This compound (MTN) emerges as a particularly valuable derivative. The introduction of a methylthio (-SCH₃) group at the 2-position of the pyridine ring introduces a key site for chemical modification, significantly expanding the synthetic possibilities and allowing for the generation of diverse molecular libraries for biological screening. This guide will explore the synthesis of this core, its chemical transformations, and its role in developing novel therapeutic agents.

Physicochemical Properties and Synthesis of this compound

A thorough understanding of a compound's properties is foundational for its application in synthesis and drug design.

Core Physicochemical Data

| Property | Value | Source |

| Molecular Formula | C₇H₆N₂S | [4] |

| Molecular Weight | 150.20 g/mol | Calculated |

| Appearance | White to off-white powder | [5] |

| InChIKey | FSQOYVXHBRURAA-UHFFFAOYSA-N | [4] |

Note: Experimental properties like melting point and solubility can vary based on purity and crystalline form. Researchers should always characterize their synthesized material.

Synthesis: Nucleophilic Aromatic Substitution

The most common and efficient route to this compound is via a nucleophilic aromatic substitution (SₙAr) reaction. This pathway is favored due to the commercial availability of the starting material, 2-chloronicotinonitrile, and the high reactivity of the chloro-substituent towards nucleophiles.

Causality of the Reaction: The electron-withdrawing nature of both the pyridine nitrogen and the adjacent cyano group activates the C2-position of the ring towards nucleophilic attack. This makes the displacement of the chloride leaving group by a potent sulfur nucleophile, such as sodium thiomethoxide, a highly favorable process.[5]

Caption: Workflow for the synthesis of this compound.

Chemical Reactivity: A Hub for Analog Generation

The true utility of this compound lies in its versatile reactivity. The methylthio group is not merely a placeholder but an active participant in chemical transformations, primarily through oxidation, which modulates its electronic properties and provides a leaving group for further substitutions.

Oxidation of the Methylthio Group

The sulfur atom in the methylthio group can be selectively oxidized to form two key analogs: the sulfoxide and the sulfone.

-

Sulfoxide Formation: Oxidation with one equivalent of a mild oxidizing agent, such as hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA), yields 2-(methylsulfinyl)nicotinonitrile.[6][7]

-

Sulfone Formation: Using a stronger oxidizing agent or an excess of the oxidant converts the sulfide directly to the 2-(methylsulfonyl)nicotinonitrile.[8]

Mechanistic Insight: The conversion to the sulfoxide and especially the sulfone dramatically increases the leaving group potential of the methylthio moiety. The methylsulfonyl group (-SO₂CH₃) is an excellent leaving group, making the C2 position highly susceptible to a second round of nucleophilic aromatic substitution.

Caption: Reactivity map showing oxidation and subsequent derivatization.

Displacement Reactions

The resulting 2-(methylsulfonyl)nicotinonitrile is a highly valuable intermediate. It readily reacts with a wide range of nucleophiles (amines, alcohols, thiols) to generate a library of 2-substituted nicotinonitrile analogs. This two-step sequence (oxidation followed by substitution) is a cornerstone of synthetic strategies employing MTN.

Applications in Drug Discovery and Medicinal Chemistry

The nicotinonitrile scaffold and its derivatives have been investigated for a wide array of therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial activities.[2][3]

Anticancer Agents

Derivatives of nicotinonitrile have shown promise as potent anticancer agents. For instance, certain 2-aminonicotinonitrile derivatives have been identified as autophagy enhancers with potential anticancer activity.[9] The ability to easily diversify the substituent at the 2-position using the MTN core allows for systematic exploration of the structure-activity relationship (SAR).

Many nicotinamide and nicotinonitrile hybrids have been designed and synthesized as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in cancer therapy due to its role in angiogenesis.[1][10] The modular synthesis enabled by the MTN scaffold is ideal for optimizing binding interactions within the kinase active site.

Anti-inflammatory Agents

Substituted pyridine derivatives, including those accessible from MTN, have been explored as anti-inflammatory agents.[11] The modulation of the electronic and steric properties at the 2-position can significantly influence the compound's interaction with inflammatory targets.

Structure-Activity Relationship (SAR) Insights

The generation of analogs from the MTN core allows for systematic SAR studies. Key modifications and their typical effects are summarized below.

| Modification Site | Structural Change | Potential Biological Impact |

| C2-Position | Introduction of various amine, ether, or thioether linkages | Modulates target binding, solubility, and metabolic stability. |

| Pyridine Ring | Addition of substituents (e.g., methyl, halo) | Alters electronic properties and can influence protein-ligand interactions. |

| Nitrile Group | Hydrolysis to amide or carboxylic acid | Can introduce new hydrogen bonding capabilities and alter pharmacokinetic properties. |

Detailed Experimental Protocols

These protocols are provided as a validated starting point. Researchers should adapt them based on laboratory conditions and analytical findings.

Protocol 1: Synthesis of this compound

Objective: To synthesize the title compound from 2-chloronicotinonitrile via SₙAr.

Materials:

-

2-Chloronicotinonitrile

-

Sodium thiomethoxide (CH₃SNa)[5]

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Magnesium sulfate (MgSO₄), anhydrous

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a solution of 2-chloronicotinonitrile (1.0 eq) in anhydrous DMF, add sodium thiomethoxide (1.1 eq) portion-wise at 0 °C under a nitrogen atmosphere.

-

Rationale: The reaction is performed at low temperature to control the exotherm and under inert atmosphere to prevent oxidation of the thiomethoxide. DMF is an excellent polar aprotic solvent for SₙAr reactions.

-

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.

-

Rationale: Water is added to quench any unreacted nucleophile and dissolve inorganic salts. Extraction with an organic solvent separates the product from the aqueous phase.

-

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure product.

-

Rationale: The brine wash removes residual water. MgSO₄ is a drying agent. Column chromatography separates the target compound from impurities.

-

-

Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Oxidation to 2-(Methylsulfonyl)nicotinonitrile

Objective: To synthesize the activated sulfone intermediate for further derivatization.

Materials:

-

This compound

-

meta-Chloroperoxybenzoic acid (m-CPBA, ~77%)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Magnesium sulfate (MgSO₄), anhydrous

Procedure:

-

Reaction Setup: Dissolve this compound (1.0 eq) in DCM. Cool the solution to 0 °C in an ice bath. Add m-CPBA (2.2-2.5 eq) portion-wise, maintaining the temperature below 5 °C.

-

Rationale: An excess of m-CPBA is used to ensure complete oxidation to the sulfone.[8] The reaction is exothermic and kept cold to prevent side reactions.

-

-

Reaction Monitoring: Stir the reaction at room temperature for 4-6 hours or until TLC analysis shows complete conversion of the starting material and the intermediate sulfoxide.

-

Workup: Quench the reaction by adding saturated NaHCO₃ solution to neutralize the m-chlorobenzoic acid byproduct. Separate the organic layer. Extract the aqueous layer twice with DCM.

-

Purification: Combine the organic layers, dry over MgSO₄, filter, and concentrate. The crude product can often be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.

-

Characterization: Confirm the structure via spectroscopic methods. The shift in the methyl group signal in ¹H NMR and the presence of sulfonyl stretches in IR spectroscopy are indicative of successful oxidation.

Safety and Handling

-

Nicotinonitrile Derivatives: These compounds should be handled with care. They can be harmful if swallowed, inhaled, or in contact with skin.[12] Always use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.

-

Reagents: Sodium thiomethoxide is a strong nucleophile and base. m-CPBA is a potentially explosive oxidizing agent and should not be subjected to shock or friction. Consult the Safety Data Sheet (SDS) for all reagents before use.

Conclusion and Future Outlook

This compound is a powerful and versatile building block in synthetic and medicinal chemistry. Its straightforward synthesis and predictable reactivity, particularly the oxidation-substitution pathway, provide a reliable platform for generating diverse libraries of novel compounds. The proven success of the nicotinonitrile scaffold in drug discovery suggests that analogs derived from MTN will continue to be a fruitful area of research, leading to the identification of new therapeutic agents for a range of diseases. Future work will likely focus on developing more complex analogs and exploring their potential in emerging therapeutic areas.

References

-

A Review: Synthesis and Medicinal Importance of Nicotinonitriles and Their Analogous. (2018). ResearchGate. [Link]

-

Sodium thiomethoxide. (n.d.). LookChem. [Link]

-

This compound. (n.d.). SpectraBase. [Link]

-

2-[(Phenylthio)methyl]pyridine derivatives: new antiinflammatory agents. (1982). PubMed. [Link]

-

Synthesis of 2-Methylthio-5-nitro-pyridine. (n.d.). PrepChem.com. [Link]

- 2-methyl nicotinate and preparation method and application thereof. (2021).

-

Discovery of novel 2-aminonicotinonitrile derivatives with new potential autophagy activity. (2020). Future Medicinal Chemistry. [Link]

-

Full Regio- and Stereoselective Protocol for the Synthesis of New Nicotinoids via Cycloaddition Processes with the Participation of Trans-Substituted Nitroethenes: Comprehensive Experimental and MEDT Study. (2022). MDPI. [Link]

-

Nicotinonitrile as an Essential Scaffold in Medicinal Chemistry: An Updated Review. (2023). ResearchGate. [Link]

- Preparation method of 2-chloro-4-methyl nicotinonitrile. (2014).

-

Design, Synthesis, In Silico and In Vitro Studies of New Immunomodulatory Anticancer Nicotinamide Derivatives Targeting VEGFR-2. (2022). MDPI. [Link]

-

Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles. (2018). MDPI. [Link]

-

Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon. (2022). ACS Omega. [Link]

-

Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon. (2022). ACS Publications. [Link]

-

2-(Methylthio)nicotinic acid. (n.d.). PubChem. [Link]

-

Biologically active nicotinonitrile and furopyridine-containing drugs. (2023). ResearchGate. [Link]

-

Sulfoxide synthesis by oxidation. (n.d.). Organic Chemistry Portal. [Link]

-

Synthesis, Spectral Characterization and Analgesic Activity of 2-Methylthio-1,4-Dihydropyrimidines. (2010). PubMed Central. [Link]

-

Oxidation of a sulfide to sulfoxides and sulfone. (2002). ResearchGate. [Link]

-

Sulfone synthesis by oxidation. (n.d.). Organic Chemistry Portal. [Link]

-

Nicotinonitrile. (n.d.). Wikipedia. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. spectrabase.com [spectrabase.com]

- 5. lookchem.com [lookchem.com]

- 6. Sulfoxide synthesis by oxidation [organic-chemistry.org]

- 7. researchgate.net [researchgate.net]

- 8. Sulfone synthesis by oxidation [organic-chemistry.org]

- 9. Discovery of novel 2-aminonicotinonitrile derivatives with new potential autophagy activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Design, Synthesis, In Silico and In Vitro Studies of New Immunomodulatory Anticancer Nicotinamide Derivatives Targeting VEGFR-2 [mdpi.com]

- 11. 2-[(Phenylthio)methyl]pyridine derivatives: new antiinflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Nicotinonitrile - Wikipedia [en.wikipedia.org]

Reactivity of the Methylthio Group in Nicotinonitriles: A Mechanistic & Synthetic Guide

Executive Summary

The methylthio group (-SMe) attached to a nicotinonitrile (3-cyanopyridine) core represents a pivotal functionality in heterocyclic chemistry. Unlike simple aryl thioethers, the -SMe group in this scaffold is electronically activated by the synergistic electron-withdrawing effects of the pyridine nitrogen and the adjacent nitrile (-CN) group.

This guide analyzes the reactivity profile of methylthio-nicotinonitriles, focusing on their utility as "bidentate electrophiles" for constructing fused heterocycles (e.g., pyrazolopyridines, pyridopyrimidines). We explore the

Electronic Structure & Reactivity Profile

The reactivity of methylthio-nicotinonitriles is governed by the electron-deficiency of the pyridine ring. The -SMe group, typically a poor leaving group in neutral arenes, becomes labile in this system due to the "Push-Pull" electronic landscape.

The Activation Matrix

The carbon bearing the -SMe group (typically C2, C4, or C6) is highly electrophilic.

-

Pyridine Nitrogen (N1): Exerts a strong inductive (-I) and mesomeric (-M) effect, pulling electron density away from the ring carbons.

-

Nitrile Group (-CN): At the C3 position, the nitrile group further depletes electron density from the adjacent C2 and C4 positions via resonance, significantly lowering the energy barrier for nucleophilic attack.

Reactivity Hierarchy

In a competitive environment, the leaving group ability on a nicotinonitrile scaffold follows this order:

Expert Insight: While halogens are standard leaving groups, the -SMe group offers a unique advantage: it is orthogonal to many transition-metal couplings (unlike -Br) and can be "switched on" via oxidation to a sulfone (-SO

Mechanistic Pathways: The / Cyclization Cascade

The most valuable transformation of 2-(methylthio)nicotinonitriles is the reaction with binucleophiles (e.g., hydrazine, guanidine) to form fused heterocycles. This proceeds via a cascade mechanism:

-

Step 1 (

): Nucleophilic attack at the C-SMe carbon, displacing the methanethiolate anion. -

Step 2 (Cyclization): Intramolecular attack of the pendant nucleophile onto the nitrile carbon.

-

Step 3 (Tautomerization): Rearrangement to the stable aromatic amine.

Visualization: Mechanism of Pyrazolo[3,4-b]pyridine Formation

The following diagram illustrates the reaction between 2-(methylthio)nicotinonitrile and hydrazine.

Figure 1: Cascade mechanism showing the displacement of the methylthio group followed by cyclization onto the nitrile to form the pyrazolo[3,4-b]pyridine core.

Oxidative Activation: The "Switchable" Leaving Group

A common bottleneck in medicinal chemistry is the sluggish displacement of the -SMe group by weak nucleophiles (e.g., anilines or hindered amines).

The Solution: Oxidize the sulfide to a sulfone.[1]

The sulfonyl group (-SO

Oxidation Protocol Comparison

| Reagent | Product | Conditions | Pros | Cons |

| m-CPBA | Sulfone (-SO | DCM, 0°C to RT, 1-4h | High yield, rapid | m-CBA byproduct removal required |

| Oxone® | Sulfone (-SO | MeOH/H | Green chemistry, cheap | Solubility issues with lipophilic substrates |

| H | Sulfone (-SO | 60-80°C | Scalable, no chromatography | Harsh conditions, may hydrolyze nitrile |

| NaIO | Sulfoxide (-S(O)Me) | MeOH/H | Selective for sulfoxide | Slower subsequent displacement than sulfone |

Experimental Protocol: Synthesis of 3-Amino-1H-pyrazolo[3,4-b]pyridine[6]

Objective: Synthesis of a fused pyrazole ring starting from this compound using hydrazine hydrate. This protocol is optimized for yield and purity, minimizing the formation of azine byproducts.

Materials

-

Substrate: this compound (1.0 eq)

-

Reagent: Hydrazine hydrate (64-80% solution) (3.0 - 5.0 eq)

-

Solvent: Ethanol (absolute) or 1,4-Dioxane

-

Catalyst: Acetic acid (catalytic, optional if reaction is sluggish)

Step-by-Step Methodology

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (5.0 mmol) in Ethanol (20 mL).

-

Note: If solubility is poor at RT, gently warm the solvent.

-

-

Addition: Add Hydrazine hydrate (25 mmol, 5.0 eq) dropwise to the stirring solution.

-

Why 5 equivalents? Excess hydrazine drives the equilibrium forward and prevents the product amine from attacking the starting material (dimerization).

-

-

Reflux: Heat the reaction mixture to reflux (approx. 78°C for EtOH) for 4–8 hours.

-

Monitoring: Monitor by TLC (System: 5% MeOH in DCM). The starting material (high R

) should disappear, and a fluorescent blue spot (product) should appear at lower R -

Odor Control: The reaction releases Methanethiol (MeSH). Perform in a well-ventilated fume hood and consider venting through a bleach trap.

-

-

Workup:

-

Cool the reaction mixture to room temperature, then chill in an ice bath (0–5°C) for 30 minutes.

-

The product typically precipitates as a solid.[2]

-

-

Isolation: Filter the precipitate under vacuum. Wash the filter cake with cold Ethanol (2 x 5 mL) followed by Diethyl ether (2 x 10 mL) to remove trace hydrazine and mercaptan odors.

-

Purification: If the product is not pure by TLC, recrystallize from Ethanol/DMF (9:1) or purify via flash column chromatography (DCM/MeOH gradient).

Self-Validating Check: The final product should have a sharp melting point (>200°C for many derivatives) and show a characteristic -NH

Troubleshooting & Optimization

| Observation | Root Cause | Corrective Action |

| No Reaction (SM remains) | -SMe is too stable; Nucleophile is weak. | 1. Switch solvent to n-Butanol or Dioxane (higher reflux temp).2. Perform Oxidative Activation (convert to -SO |

| Dimer Formation | Nucleophile concentration too low. | Increase hydrazine/amine equivalents to >5.0 eq. |

| Nitrile Hydrolysis | Wet solvent or excessive acid. | Use anhydrous solvents; avoid strong acids during workup; ensure hydrazine is high grade. |

| Sticky/Oily Product | Trapped solvent or impurities. | Triturate the oil with cold Et |

References

-

El-Naggar, M. et al. (2019). Synthesis and Biological Evaluation of Some New Pyridine Derivatives. Molecules. Link

-

Litvinov, V. P. (2004). The Chemistry of Thienopyridines and Related Systems. Russian Chemical Reviews. Link

-

Quiroga, J. et al. (2008). Regioselective synthesis of pyrazolo[3,4-b]pyridines under microwave irradiation. Journal of Heterocyclic Chemistry. Link

-

Bagley, M. C. et al. (2006). Rapid synthesis of pyrazolo[3,4-b]pyridines via microwave-assisted cyclization. Synlett. Link

- March, J.Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. (Standard Reference for mechanisms).

Sources

Methodological & Application

Application Note: A Robust Protocol for the Synthesis of 2-(Methylthio)nicotinonitrile

Abstract

This document provides a comprehensive guide for the synthesis of 2-(Methylthio)nicotinonitrile, a valuable heterocyclic building block in medicinal chemistry and materials science. The protocol details the preparation of this compound from the readily available precursor, 2-chloronicotinonitrile, via a nucleophilic aromatic substitution (SNAr) reaction. We delve into the mechanistic underpinnings of this transformation, offer a detailed, step-by-step experimental procedure, and provide essential safety, characterization, and troubleshooting information. This guide is intended for researchers, chemists, and process development professionals in the pharmaceutical and chemical industries.

Introduction and Scientific Context

Nicotinonitrile (3-cyanopyridine) scaffolds are privileged structures in drug discovery, appearing in a range of marketed pharmaceuticals.[1] Their derivatives are explored for a wide array of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[2] The introduction of a methylthio group at the 2-position of the pyridine ring, yielding this compound, creates a versatile intermediate. The sulfur atom can be further oxidized or utilized in cross-coupling reactions, making it a key synthon for generating diverse molecular libraries.

The synthesis described herein proceeds via a nucleophilic aromatic substitution (SNAr) reaction, a cornerstone of aromatic chemistry. This method is efficient and high-yielding, leveraging the inherent electrophilicity of the pyridine ring, which is further enhanced by the electron-withdrawing nature of the nitrile group.

Reaction Principle and Mechanism

The conversion of 2-chloronicotinonitrile to this compound is a classic example of an SNAr reaction. Unlike nucleophilic substitutions on aliphatic carbons (SN1 and SN2), the SNAr mechanism does not proceed via a direct backside attack, which is sterically impossible on an aromatic ring.[3] Instead, the reaction follows an addition-elimination pathway.

Mechanistic Steps:

-

Nucleophilic Attack: The potent nucleophile, sodium thiomethoxide (CH₃S⁻Na⁺), attacks the electron-deficient carbon atom at the C2 position of the 2-chloronicotinonitrile ring. This carbon is activated by the inductive effect of the adjacent ring nitrogen and the strong resonance-withdrawing effect of the cyano group at C3.

-

Formation of a Meisenheimer Complex: The addition of the nucleophile breaks the aromaticity of the ring, forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[4] The negative charge is delocalized across the pyridine ring and, crucially, onto the nitrogen atom of the nitrile group, which provides significant stabilization. This stabilization is the driving force for the initial attack.

-

Elimination and Aromatization: The aromaticity is restored by the expulsion of the chloride leaving group, yielding the final product, this compound.

The choice of a polar aprotic solvent, such as N,N-Dimethylformamide (DMF), is critical. DMF effectively solvates the sodium cation (Na⁺) while leaving the thiomethoxide anion (CH₃S⁻) relatively "naked" and highly reactive, thereby accelerating the rate of nucleophilic attack.

Caption: S-N-Ar Reaction Mechanism for the synthesis.

Experimental Protocol

This protocol is designed for a laboratory scale synthesis and can be scaled with appropriate safety and engineering controls.

Materials and Equipment

| Reagent/Material | CAS No. | M.W. ( g/mol ) | Quantity | Eq. |

| 2-Chloronicotinonitrile | 6602-54-6 | 138.56 | 5.00 g | 1.0 |

| Sodium thiomethoxide | 5188-07-8 | 70.09 | 2.77 g | 1.1 |

| N,N-Dimethylformamide (DMF), anhydrous | 68-12-2 | 73.09 | 50 mL | - |

| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | 200 mL | - |

| Deionized Water | 7732-18-5 | 18.02 | 250 mL | - |

| Brine (sat. aq. NaCl) | 7647-14-5 | 58.44 | 50 mL | - |

| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | ~5 g | - |

Equipment:

-

100 mL three-neck round-bottom flask

-

Magnetic stirrer and stir bar

-

Thermometer or thermocouple probe

-

Septa and nitrogen/argon inlet

-

Dropping funnel or syringe pump

-

Ice-water bath

-

Separatory funnel (250 mL)

-

Rotary evaporator

-

Standard laboratory glassware

Step-by-Step Procedure

Caption: Experimental workflow diagram.

-

Apparatus Setup: Assemble the three-neck flask with a magnetic stir bar, a thermometer, and a septum. Purge the flask with dry nitrogen or argon for 10-15 minutes to establish an inert atmosphere. This is crucial to prevent the oxidation of the highly nucleophilic sodium thiomethoxide.

-

Reagent Charging: To the flask, add 2-chloronicotinonitrile (5.00 g, 36.1 mmol) followed by anhydrous DMF (50 mL). Stir the mixture at room temperature until the solid is completely dissolved.

-

Cooling: Place the flask in an ice-water bath and cool the solution to 0-5 °C.

-

Nucleophile Addition: Carefully add sodium thiomethoxide (2.77 g, 39.7 mmol, 1.1 eq.) in small portions over 15-20 minutes. Maintain the internal temperature below 10 °C during the addition, as the reaction can be exothermic.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-3 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% Ethyl Acetate in Hexanes). The disappearance of the starting material spot indicates reaction completion.

-

Work-up - Quenching: Once the reaction is complete, carefully pour the reaction mixture into a beaker containing 200 mL of cold deionized water with stirring.

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

-

Washing: Combine the organic layers and wash with deionized water (2 x 25 mL) followed by brine (1 x 50 mL) to remove residual DMF and salts.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude product, typically a light-yellow solid, can be purified by recrystallization from a suitable solvent system like ethanol/water or by column chromatography on silica gel if necessary.

Characterization Data

-

Appearance: White to off-white solid.

-

Yield: Typically 85-95% after purification.

-

SpectraBase ID: ENVKtD0sLOF[5]

-

Expected ¹H NMR (CDCl₃, 400 MHz): δ 8.55 (dd, 1H), 7.80 (dd, 1H), 7.20 (dd, 1H), 2.65 (s, 3H). The key signal is the singlet at ~2.65 ppm corresponding to the three protons of the newly installed methylthio group.

-

Expected Mass Spec (EI): m/z 150 (M⁺).

Safety and Hazard Management

All procedures must be conducted in a well-ventilated chemical fume hood by personnel trained in standard laboratory practices.

-

2-Chloronicotinonitrile: Harmful if swallowed, in contact with skin, or if inhaled.[6] Causes serious eye and skin irritation and may cause respiratory irritation.[6][7] Wear appropriate PPE, including gloves, safety glasses, and a lab coat.

-

Sodium Thiomethoxide: Flammable solid that is toxic if swallowed and causes severe skin burns and eye damage.[8] It also has a powerful, unpleasant stench. Handle with extreme care under an inert atmosphere. In case of fire, use a dry chemical extinguisher.

-

N,N-Dimethylformamide (DMF): A reproductive hazard and a skin irritant. Avoid inhalation and skin contact.

Personal Protective Equipment (PPE):

-

Chemical-resistant gloves (nitrile or neoprene).

-

Chemical splash goggles or a face shield.

-

Flame-retardant lab coat.

Waste Disposal: Dispose of all chemical waste according to local, state, and federal regulations. Halogenated and non-halogenated waste streams should be segregated.

Troubleshooting Guide

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Incomplete Reaction | 1. Inactive sodium thiomethoxide (degraded by moisture/air).2. Insufficient reaction time or temperature. | 1. Use fresh, high-quality NaSMe; ensure an inert atmosphere.2. Allow the reaction to stir longer at room temperature or warm gently to 40-50 °C. |

| Low Yield | 1. Loss of product during aqueous work-up (product has some water solubility).2. Inefficient extraction. | 1. Saturate the aqueous layer with NaCl before extraction to decrease product solubility.2. Perform additional extractions with ethyl acetate. |

| Product is Oily/Dark | 1. Presence of residual DMF.2. Formation of side products due to oxidation. | 1. Ensure thorough washing with water and brine during work-up.2. Maintain a strict inert atmosphere throughout the reaction and addition steps. Purify via column chromatography. |

References

- Organic Syntheses Procedure. (n.d.). 2-chloronicotinonitrile.

-

Chemistry LibreTexts. (2025, February 2). 16.6: Nucleophilic Aromatic Substitution. Retrieved from [Link]

-

SpectraBase. (n.d.). This compound. Retrieved from [Link]

-

Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]

-

NC State University Libraries. (n.d.). 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Retrieved from [Link]

-

LookChem. (n.d.). Cas 5188-07-8, Sodium thiomethoxide. Retrieved from [Link]

- Hisham, M., Hassan, H. A., Hayallah, A. M., & Abdel-Aziz, M. (2023). Nicotinonitrile as an Essential Scaffold in Medicinal Chemistry: An Updated Review. J. Adv. Biomed. & Pharm. Sci..

- Gouda, M. A., et al. (2018). A Review: Synthesis and Medicinal Importance of Nicotinonitriles and Their Analogous.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 4. 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 5. spectrabase.com [spectrabase.com]

- 6. fishersci.com [fishersci.com]

- 7. jubilantingrevia.com [jubilantingrevia.com]

- 8. fishersci.com [fishersci.com]

Application Note: A Comprehensive Guide to the ¹³C NMR Analysis of 2-(Methylthio)nicotinonitrile

For: Researchers, scientists, and drug development professionals engaged in the synthesis and characterization of heterocyclic compounds.

Introduction

2-(Methylthio)nicotinonitrile is a substituted pyridine derivative of significant interest in medicinal chemistry and materials science. As with any novel compound, unambiguous structural confirmation is a critical step in the research and development pipeline. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹³C NMR, provides a powerful, non-destructive method to elucidate the carbon framework of a molecule. This application note offers a detailed guide to the principles, prediction, experimental protocol, and data analysis for the ¹³C NMR characterization of this compound. We will delve into the causal relationships between the molecular structure and the resulting NMR spectrum, providing a robust framework for confident spectral assignment.

Theoretical Principles: Understanding the ¹³C NMR Spectrum